molecular formula C6H5F3N2 B1269270 5-(Trifluoromethyl)pyridin-2-amine CAS No. 74784-70-6

5-(Trifluoromethyl)pyridin-2-amine

Cat. No. B1269270
CAS RN: 74784-70-6
M. Wt: 162.11 g/mol
InChI Key: RSGVKIIEIXOMPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridin-2-amine and its derivatives involves several chemical strategies. A precursor for this compound, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, is synthesized through displacement reactions and anion replacement critical for further chemical modifications (Davis & Fettinger, 2018). Another method involves the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the versatility of amines in facilitating the formation of complex heterocyclic structures through heterocyclization reactions (Aquino et al., 2015).

Molecular Structure Analysis

The structural analysis of compounds related to 5-(trifluoromethyl)pyridin-2-amine reveals detailed insights into their molecular configuration. X-ray crystallography has been employed to confirm the molecular structure of various derivatives, which is fundamental for understanding their chemical reactivity and interaction with biological targets (Amirnasr et al., 2002).

Chemical Reactions and Properties

5-(Trifluoromethyl)pyridin-2-amine participates in a variety of chemical reactions, highlighting its reactivity and potential for further chemical transformations. It acts as an intermediate in the synthesis of pharmaceuticals, demonstrating its crucial role in drug development. However, it is essential to note the compound's toxicity and the need for precautions in its handling and use in industrial applications (Tao et al., 2022).

Scientific Research Applications

Anticancer Research

5-(Trifluoromethyl)pyridin-2-amine derivatives have been explored for their potential as anticancer agents. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and demonstrated promising bioactivity against various cancer cell lines including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013).

Enzymatic Reactions and Industrial Applications

The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives, including 5-(Trifluoromethyl)pyridin-2-amine, has been a focus in industrial applications. Burkholderia sp. MAK1, capable of using pyridin-2-ol, was found to effectively convert different pyridin-2-amines into their hydroxy derivatives, highlighting its potential for industrial-scale preparation of hydroxylated pyridines, which are important in the synthesis of pharmaceutical products and biologically active substances (Stankevičiūtė et al., 2016).

Synthesis of Pyridine Fused Polycyclic Amines

Research on the synthesis of pyridine fused polycyclic amines involves 5-(Trifluoromethyl)pyridin-2-amine derivatives. The synthesis process used sequential ring-closing metathesis (RCM) and radical cyclisation reactions, which are crucial for developing novel pyridine-based compounds with potential applications in various scientific fields (Baker et al., 2003).

Development of Novel Pharmaceutical Products

The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, closely related to 5-(Trifluoromethyl)pyridin-2-amine, is utilized as an intermediate in the synthesis of pharmaceutical products. This compound's role in drug development underscores the importance of trifluoromethylpyridine derivatives in pharmaceutical research (Tao et al., 2022).

Photochemical Transformation in Agriculture

Research into the photochemical transformation of cellulose biosynthesis inhibitors into phytoene desaturase inhibitors involved compounds similar to 5-(Trifluoromethyl)pyridin-2-amine. This study highlights the potential of such compounds in developing new classes of herbicidal agents, demonstrating their significance in agricultural sciences (Wakeham et al., 2021).

Synthesis of Novel Pyridine Derivatives

The synthesis of novel pyridine-based derivatives through Suzuki Cross-Coupling reactions, which involves 5-(Trifluoromethyl)pyridin-2-amine derivatives, has been investigated. These studies are crucial for advancing the understanding and application of pyridine compounds in synthetic chemistry and material science (Ahmad et al., 2017).

Safety And Hazards

5-(Trifluoromethyl)pyridin-2-amine is classified as dangerous according to the GHS06 hazard code. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGVKIIEIXOMPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352866
Record name 5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridin-2-amine

CAS RN

74784-70-6
Record name 5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into an autoclave made of SUS-316 and having an internal capacity of 2 l, 363 g (2.0 mols) of 2-chloro-5-trifluoromethylpyridine, 19.8 g (0.2 mol) of cuprous chloride and 1,275 g (30.0 mols as NH3) of 40% aqueous ammonia were added, and the reaction was carried out at 120° C. for 16 hours under heating with stirring. After completion of the reaction, the reaction mixture was cooled to room temperature and separated into an aqueous ammonia layer and an oil layer, whereby 335 g of an oil containing 1.5% of the starting material 2-chloro-5-trifluoromethylpyridine and 91% of 2-amino-5-trifluoromethylpyridine (as analyzed by liquid chromatography) was obtained.
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
19.8 g
Type
reactant
Reaction Step Two
Quantity
30 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Tan, GB Feng, XJ Chen, ZH Shang - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, C6H4ClF3N2, an intermediate in the synthesis of the fungicide fluazinam, the F atoms of the trifluoromethyl group are disordered over two sites in a 0.683 (14):…
Number of citations: 2 scripts.iucr.org
S Song, C Qiao, L Han, H Xie, Y Bi, F Qin, Q Wu… - Bulletin of …, 2021 - Springer
Hydrolysis characteristics of a novel 3,4-dichloroisothiazole based fungicide with activating plant defense responses as a candidate plant-activator LY5-24-2 were investigated under …
Number of citations: 1 link.springer.com
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
RM Asath, R Premkumar, T Mathavan… - Spectrochimica Acta Part …, 2017 - Elsevier
The most stable, optimized structure of the 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP) molecule was predicted by the density functional theory calculations using the B3LYP …
Number of citations: 46 www.sciencedirect.com
X Qi, K Li, L Chen, Y Zhang, N Zhang, W Gao… - International Journal of …, 2022 - mdpi.com
Plant elicitors enhance plant defense against pathogen attacks by inducing systemic acquired resistance (SAR) with no or low direct fungicidal activity. Here we report the synthesis of a …
Number of citations: 1 www.mdpi.com
W Espinosa Manrique, MP Badenes… - Zeitschrift für …, 2023 - degruyter.com
2,6-Dichlorobenzamide (BAM), 2-(trifluoromethyl)benzamide (TBAM), 2-(trifluoromethyl)benzoic acid (TBA), and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) are …
Number of citations: 2 www.degruyter.com
S Patel, SF Harris, P Gibbons… - Journal of medicinal …, 2015 - ACS Publications
Recent data suggest that inhibition of dual leucine zipper kinase (DLK, MAP3K12) has therapeutic potential for treatment of a number of indications ranging from acute neuronal injury to …
Number of citations: 56 pubs.acs.org
MS Lyakhovich, AV Murashkina, SP Panchenko… - Russian Journal of …, 2021 - Springer
A comparative study of the catalytic efficiency of Pd(0) and Cu(I) complexes in the reactions of adamantanamines with fluoro- and trifluoromethyl-substituted 2-bromopyridines was …
Number of citations: 5 link.springer.com
T Heinrich, J Seenisamy, L Emmanuvel… - Journal of medicinal …, 2013 - ACS Publications
Focal adhesion kinase (FAK) is considered as an attractive target for oncology, and small-molecule inhibitors are reported to be in clinical testing. In a surface plasmon resonance (SPR)…
Number of citations: 64 pubs.acs.org
HK Fun, MM Rosli, DJM Kumar, DJ Prasad… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C10H6F3N3, the imidazo[1,2-a]pyridine group is essentially planar with a maximum deviation of 0.021 (1) Å. The F atoms in the trifluoromethyl group and the …
Number of citations: 1 scripts.iucr.org

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